molecular formula C11H20O B085416 Tetrahydrojasmone CAS No. 13074-63-0

Tetrahydrojasmone

Cat. No.: B085416
CAS No.: 13074-63-0
M. Wt: 168.28 g/mol
InChI Key: ZISGOYMWXFOWAM-UHFFFAOYSA-N
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Description

Tetrahydrojasmone, also known as 3-methyl-2-pentylcyclopentanone, is an organic compound with the molecular formula C11H20O. This compound is a derivative of cyclopentanone and is characterized by the presence of a methyl group and a pentyl group attached to the cyclopentanone ring. It is commonly used as a precursor in the synthesis of various fragrances and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrojasmone, can be synthesized through several methods. One common method involves the ketonization of adipic acid in the presence of barium hydroxide at elevated temperatures. The reaction proceeds as follows:

(CH2)4(CO2H)2(CH2)4CO+H2O+CO2(CH_2)_4(CO_2H)_2 \rightarrow (CH_2)_4CO + H_2O + CO_2 (CH2​)4​(CO2​H)2​→(CH2​)4​CO+H2​O+CO2​

This reaction yields cyclopentanone, which can then be further modified to introduce the methyl and pentyl groups.

Another method involves the dehydrogenation of cyclopentanol in the presence of a Cu-Zn catalyst at 260°C, yielding cyclopentanone with a 22% yield . The cyclopentanone can then undergo further reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of cyclopentanone, 3-methyl-2-pentyl-, typically involves large-scale ketonization processes using adipic acid or its derivatives. The reaction conditions are optimized to maximize yield and minimize by-products. The use of heterogeneous catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrojasmone, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carbonyl group in the cyclopentanone ring.

Common Reagents and Conditions

    Oxidation: Cyclopentanone can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield carboxylic acids.

    Reduction: Reduction of cyclopentanone can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce cyclopentanol.

    Substitution: Substitution reactions can be carried out using various alkyl halides in the presence of a base to introduce different alkyl groups.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Cyclopentanol

    Substitution: Alkyl-substituted cyclopentanones

Scientific Research Applications

Tetrahydrojasmone, has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a building block in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Cyclopentanone derivatives are used in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of cyclopentanone, 3-methyl-2-pentyl-, involves its interaction with specific molecular targets and pathways. The carbonyl group in the cyclopentanone ring can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The presence of the methyl and pentyl groups can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Tetrahydrojasmone, can be compared with other similar compounds such as:

    Cyclopentanone: The parent compound without the methyl and pentyl substituents.

    2-Pentylcyclopentanone: A derivative with a pentyl group but without the methyl group.

    3-Methylcyclopentanone: A derivative with a methyl group but without the pentyl group.

The uniqueness of cyclopentanone, 3-methyl-2-pentyl-, lies in the presence of both the methyl and pentyl groups, which can significantly influence its chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-methyl-2-pentylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISGOYMWXFOWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864354
Record name Cyclopentanone, 3-methyl-2-pentyl-
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13074-63-0
Record name 3-Methyl-2-pentylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-63-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrojasmone
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Record name Cyclopentanone, 3-methyl-2-pentyl-
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Record name Cyclopentanone, 3-methyl-2-pentyl-
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Record name 3-methyl-2-pentylcyclopentan-1-one
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